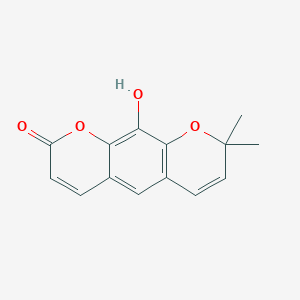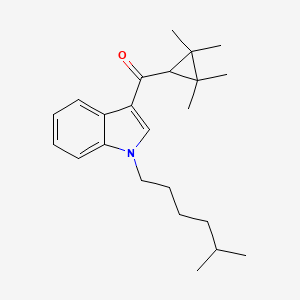
Demethylluvangetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethylluvangetin is a natural product with the chemical formula C14H12O4 and a molecular weight of 244.24 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as alcohol, acetone, and ether, but almost insoluble in water . This compound is primarily used in research related to life sciences .
準備方法
Synthetic Routes and Reaction Conditions: Demethylluvangetin can be synthesized from 3-chloro-3-methyl-1-butyne and 7,8-dihydroxycoumarin . The reaction involves the use of potassium carbonate and potassium iodide in water and acetone, followed by heating . The yield of this synthesis method is approximately 40% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger batches.
化学反応の分析
Types of Reactions: Demethylluvangetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Demethylluvangetin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in various chemical analyses and studies.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Demethylluvangetin involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Demethylluvangetin is structurally similar to several other compounds, including:
- Luvangetin (CAS# 483-92-1)
- Xanthoxyletin (CAS# 84-99-1)
- Xanthyletin (CAS# 553-19-5)
- 3’-Hydroxyxanthyletin (CAS# 165900-08-3)
- Decursinol (CAS# 23458-02-8)
- Decursin (CAS# 5928-25-6)
Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure, which confers unique biological activities and chemical properties . For instance, its antifungal and anti-inflammatory properties are areas of active research, distinguishing it from its analogs .
特性
IUPAC Name |
10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQSHYTDUMDRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


